Antinociceptive Potency in the Formalin Test: Riparin IV is 3‑ to 17‑Fold More Potent than Riparins I–III
In the formalin test (late phase, inflammatory pain) performed in Swiss mice, Riparin IV exhibited an ED50 of 6.63 mg/kg (i.p.). This represents a 3-fold improvement over Riparin I (ED50 = 22.93 mg/kg), a 17-fold improvement over Riparin II (ED50 = 114.2 mg/kg), and a 4‑fold improvement over Riparin III (ED50 = 31.05 mg/kg) [1]. This rank-order potency advantage was the primary parameter used to select Riparin IV for further in‑depth pharmacological characterization over its congeners [1]. Notably, Riparin IV was also effective in the early (neurogenic) phase of the test at 6.25–100 mg/kg, a property not uniformly shared by the other riparins [1].
| Evidence Dimension | Antinociceptive ED50 in the formalin test (late phase, i.p. administration in Swiss mice) |
|---|---|
| Target Compound Data | ED50 = 6.63 mg/kg; active in both early and late phases at 6.25–100 mg/kg |
| Comparator Or Baseline | Riparin I ED50 = 22.93 mg/kg; Riparin II ED50 = 114.2 mg/kg; Riparin III ED50 = 31.05 mg/kg |
| Quantified Difference | 3‑fold more potent than Riparin I; 17‑fold more potent than Riparin II; 4‑fold more potent than Riparin III |
| Conditions | Swiss mice; formalin test (late phase, 10–30 min post‑injection); i.p. administration 40 min before formalin |
Why This Matters
This substantial potency advantage enables lower dosing in preclinical pain models, reducing potential off‑target effects and compound consumption in repeated‑dosing experimental paradigms.
- [1] Pharmacological Properties of Riparin IV in Models of Pain and Inflammation. Molecules 21, 1757 (2016). View Source
